B1579240 Cbz-2,4-Dimethy-D-Phenylalanine

Cbz-2,4-Dimethy-D-Phenylalanine

Número de catálogo: B1579240
Peso molecular: 327.44
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cbz-2,4-Dimethy-D-Phenylalanine is a useful research compound. Molecular weight is 327.44. The purity is usually 95%.
BenchChem offers high-quality Cbz-2,4-Dimethy-D-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbz-2,4-Dimethy-D-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Peso molecular

327.44

Origen del producto

United States
Foundational & Exploratory

Structure and molecular weight of Z-2,4-Dimethyl-D-Phe-OH

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Z-2,4-Dimethyl-D-Phe-OH , a specialized non-canonical amino acid (NCAA) derivative used in advanced peptide therapeutics and peptidomimetic drug design.

Structure, Synthesis, and Application in Peptidomimetics

Chemical Identity & Molecular Architecture[1]

Z-2,4-Dimethyl-D-Phe-OH is a protected derivative of the unnatural amino acid D-phenylalanine. It combines three critical structural modifications that serve distinct functions in medicinal chemistry:

  • N-Terminal Protection (Z/Cbz): The benzyloxycarbonyl group provides orthogonal stability during peptide synthesis.

  • Chiral Inversion (D-Configuration): The D-enantiomer confers resistance to endogenous proteases, extending the half-life of peptide drugs.

  • Aromatic Substitution (2,4-Dimethyl): Methyl groups at the ortho and para positions of the phenyl ring introduce specific steric constraints and hydrophobic interactions.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
Systematic Name N-Benzyloxycarbonyl-2,4-dimethyl-D-phenylalanine
Molecular Formula

Molecular Weight 327.38 g/mol
Monoisotopic Mass 327.1471 Da
Configuration D-Isomer (

-configuration at

-carbon)
Solubility Soluble in organic solvents (DMF, DMSO, MeOH, EtOAc); sparingly soluble in water.
Precursor CAS 791625-59-7 (Refers to the Boc-analog; Z-analog is custom synthesized)
Appearance White to off-white crystalline powder
Structural Analysis & Formula Derivation

The molecular weight is derived from the summation of the core amino acid and the protecting group, adjusted for the condensation loss:

  • Core (2,4-Dimethyl-Phe):

    
     (MW: 193.24)
    
  • Protecting Group (Z/Cbz): Adds

    
     (Benzyl carbamate moiety)
    
  • Calculation:

    
    
    
  • Verification:

    • Carbon:

      
      
      
    • Hydrogen:

      
      
      
    • Nitrogen:

      
      
      
    • Oxygen:

      
      
      
    • Total: 327.39 g/mol (approx).

Synthesis & Experimental Protocols

Because Z-2,4-Dimethyl-D-Phe-OH is often not a catalog item compared to its Boc-counterpart or unsubstituted Z-D-Phe-OH [1], researchers must frequently synthesize it from the free amino acid or convert it from the Boc-protected form.

Protocol: Synthesis via Schotten-Baumann Reaction

This protocol describes the installation of the Z-group onto 2,4-Dimethyl-D-Phenylalanine.

Reagents:

  • Starting Material: H-2,4-Dimethyl-D-Phe-OH (often obtained via enzymatic resolution using Phenylalanine Ammonia Lyase (PAL) variants [2]).

  • Reagent: N-(Benzyloxycarbonyloxy)succinimide (Z-OSu) or Benzyl chloroformate (Z-Cl). Note: Z-OSu is preferred to minimize racemization.

  • Solvent: THF/Water (1:1 v/v).

  • Base: Sodium Bicarbonate (

    
    ).
    

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of H-2,4-Dimethyl-D-Phe-OH and 2.5 eq of

    
     in water. Add an equal volume of THF to create a homogenous phase.
    
  • Addition: Cool the solution to 0°C. Dropwise add 1.1 eq of Z-OSu dissolved in minimal THF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor consumption of the free amine via TLC (ninhydrin stain) or LC-MS.

  • Workup (The Critical Purification Step):

    • Evaporate THF under reduced pressure.

    • Wash the remaining aqueous layer with Diethyl Ether (

      
      ) to remove unreacted Z-OSu (organic impurities). Do not skip this step. 
      
    • Acidify the aqueous layer to pH 2–3 using 1N HCl. The product will precipitate or oil out.

    • Extract with Ethyl Acetate (

      
      , 3x).
      
  • Isolation: Dry combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Validation: Verify structure via

    
    -NMR (look for the characteristic benzylic methylene singlet at 
    
    
    
    5.1 ppm and two methyl singlets on the aromatic ring).
Workflow Visualization

The following diagram illustrates the synthesis and purification logic, emphasizing the phase-separation purification strategy.

SynthesisWorkflow Start Start: H-2,4-Dimethyl-D-Phe-OH Reaction Reaction: + Z-OSu / NaHCO3 (THF/H2O, 0°C -> RT) Start->Reaction Nucleophilic Attack Wash Aq. Wash (Ether) Removes Z-OSu byproduct Reaction->Wash Remove Organics Acidify Acidify to pH 2 (Product protonation) Wash->Acidify Aqueous Phase Only Extract Extraction (EtOAc) Isolates Z-Protected AA Acidify->Extract Phase Transfer Final Final Product: Z-2,4-Dimethyl-D-Phe-OH Extract->Final Dry & Concentrate

Figure 1: Schotten-Baumann synthesis workflow for Z-protection, highlighting the critical acid-base extraction sequence for purity.

Applications in Drug Development[1][5]

Conformational Restriction

The 2,4-dimethyl substitution pattern on the phenyl ring creates significant steric bulk. In a peptide backbone, this restricts the rotation of the side chain (


 and 

torsion angles).
  • Mechanism: The ortho-methyl group (position 2) clashes with the peptide backbone carbonyl, forcing the residue into specific Ramachandran regions. This is utilized to "lock" bioactive peptides into their receptor-binding conformation [3].

Metabolic Stability

Incorporating the D-enantiomer prevents recognition by endogenous L-specific proteases (e.g., chymotrypsin).

  • Utility: Z-2,4-Dimethyl-D-Phe-OH is frequently used as a "warhead" or critical binding residue in peptidomimetics designed for oral bioavailability, where proteolytic stability is paramount.

Orthogonal Protection Strategies

The Z (Cbz) group is stable to Trifluoroacetic acid (TFA), which is used to remove Boc groups or cleave resins in solid-phase peptide synthesis (SPPS).

  • Usage: This allows Z-2,4-Dimethyl-D-Phe-OH to be used in fragment condensation strategies where the N-terminus must remain protected while other acid-labile groups are manipulated. Removal requires catalytic hydrogenation (

    
    ) or strong acids (HBr/AcOH), providing a high degree of synthetic control.
    

References

  • Parmeggiani, F., et al. (2015). "Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process."[1] Angewandte Chemie International Edition. Available at: [Link]. (Authoritative source on enzymatic synthesis of 2,4-dimethyl-D-Phe precursors).

  • PubChem. Boc-D-phenylalanine Compound Summary. Available at: [Link].[2] (Reference for general D-Phe derivative physicochemical descriptors).

Sources

Structural and Functional Divergence: Cbz-2,4-Dimethyl-D-Phe vs. Unsubstituted D-Phe

[1][2]

Executive Summary

In the landscape of peptidomimetic drug design, the distinction between Cbz-2,4-Dimethyl-D-Phe and unsubstituted D-Phe represents the shift from general backbone engineering to precision conformational control.[1][2]

Unsubstituted D-Phenylalanine (D-Phe) is a foundational non-proteinogenic amino acid used primarily to induce

1212

Cbz-2,4-Dimethyl-D-Phe , conversely, is a highly specialized, sterically constrained building block.[1][2] The addition of methyl groups at the ortho (2) and para (4) positions of the phenyl ring introduces significant steric bulk and lipophilicity.[2] This modification is not merely cosmetic; the ortho-methyl group restricts side-chain rotation (


GPR139122

This guide analyzes the physicochemical, structural, and synthetic divergences between these two entities.[2]

Structural & Physicochemical Analysis[2][3][4][5][6]

The core difference lies in the 2,4-dimethyl substitution pattern .[2] While D-Phe provides a flexible aromatic side chain, the 2,4-dimethyl analog acts as a "molecular anchor."[1][2]

Steric Constraint (The "Ortho" Effect)

The most critical differentiator is the methyl group at the 2-position (ortho) .[2]

  • D-Phe: The phenyl ring rotates freely around the

    
     bond.[1][2] This entropic freedom allows the side chain to sample multiple conformational states, which can be energetically unfavorable upon binding to a rigid receptor pocket (entropic penalty).[2]
    
  • 2,4-Dimethyl-D-Phe: The ortho-methyl group creates steric clashes with the peptide backbone (specifically the carbonyl oxygen and amide proton).[1][2] This restricts the rotation around

    
     and 
    
    
    , pre-organizing the peptide into a low-energy conformation that mimics the bound state.[2] This "rigidification" reduces the entropic penalty of binding.[2]
Hydrophobicity and Lipophilicity

The addition of two methyl groups significantly alters the partition coefficient (

2
FeatureUnsubstituted D-PheCbz-2,4-Dimethyl-D-PheImpact on Drug Design
Side Chain Phenyl2,4-Dimethylphenyl2,4-Me increases hydrophobic surface area.[1][2]
LogP (approx) ~1.6 (Free AA)~3.5 - 4.0 (Protected)Higher lipophilicity improves membrane permeability but decreases aqueous solubility.[1][2]
Electronic Effect NeutralElectron RichMethyl groups are weak electron donors (+I effect), increasing

-electron density.[1][2]
Steric Bulk LowHigh2-Me hinders enzymatic access; 4-Me extends reach into deep hydrophobic pockets.[1][2]
The Cbz Protecting Group Role

The "Cbz" (Z) group in Cbz-2,4-Dimethyl-D-Phe dictates its synthetic utility compared to free D-Phe.[1][2]

  • Stability: Cbz is stable to TFA (unlike Boc) and base (unlike Fmoc).[1][2]

  • Removal: Requires Hydrogenolysis (

    
    ) or strong acids (HBr/AcOH, HF).[1][2]
    
  • Utility: Ideal for synthesizing peptides where acid-labile side-chain protectors (e.g., tBu, Trt) must remain intact while the N-terminus is deprotected, or for "head-to-tail" cyclization strategies.[1][2]

Visualization: Structural Logic & Steric Impact[1][2]

The following diagram illustrates the structural hierarchy and the specific steric clashes introduced by the 2,4-dimethyl substitution.

Gcluster_0Unsubstituted D-Phecluster_1Cbz-2,4-Dimethyl-D-PheDPheD-Phenylalanine(Flexible Side Chain)TurnInduces Beta-TurnsDPhe->TurnProteolysisBasic Protease ResistanceDPhe->ProteolysisModPheCbz-2,4-Dimethyl-D-Phe(Rigidified Side Chain)DPhe->ModPheMethylation (+2 Me)Ortho2-Methyl Group(Ortho Effect)ModPhe->OrthoPara4-Methyl Group(Hydrophobic Reach)ModPhe->ParaCbzCbz Group(Acid Stable / H2 Labile)ModPhe->CbzClashRestricted Chi1/Chi2 Rotation(Conformational Lock)Ortho->ClashCreates Steric ClashPocketEnhanced Receptor Affinity(e.g., GPR139)Para->PocketFills Deep Pockets

Figure 1: Mechanistic impact of methylation on D-Phe structure and function.[1][2] The 2-Methyl group acts as a conformational lock, while the 4-Methyl group enhances hydrophobic interaction.[1][2]

Biological Implications & Case Studies

Receptor Selectivity: The GPR139 Example

Research into GPR139 , an orphan G-protein coupled receptor expressed in the central nervous system, highlights the necessity of the 2,4-dimethyl substitution.[2]

  • Mechanism: Unsubstituted D-Phe ligands often lack the potency required for GPR139 activation.[1][2] The introduction of the 2,4-dimethyl motif fills a specific hydrophobic sub-pocket within the receptor's orthosteric site.[2]

  • Outcome: The steric bulk prevents the "collapse" of the side chain, maintaining the active pharmacophore orientation.[2]

Metabolic Stability

While D-Phe confers resistance to standard proteases (trypsin/chymotrypsin recognize L-isomers), it is still susceptible to non-specific oxidative metabolism.[1][2]

  • 2,4-Dimethyl Protection: The methyl groups block metabolic "soft spots" on the phenyl ring.[1][2] The para-methyl group specifically blocks metabolic hydroxylation at the 4-position (a common clearance pathway for Phenylalanine derivatives), thereby extending the half-life of the peptide drug.[1][2]

Experimental Protocols

Synthesis Coupling Protocol (Cbz-2,4-Dimethyl-D-Phe)

Due to the steric hindrance of the ortho-methyl group, standard coupling (e.g., EDC/HOBt) may result in low yields or incomplete coupling.[1][2] A more aggressive activation strategy is required.[2]

Reagents:

  • Building Block: Cbz-2,4-Dimethyl-D-Phe-OH (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) or COMU (1.1 equiv)[1][2]

  • Base: DIPEA (2.5 equiv) or TMP (2,4,6-trimethylpyridine) to reduce racemization risk.[1][2]

  • Solvent: DMF/NMP (anhydrous).[1][2]

Step-by-Step Workflow:

  • Activation: Dissolve Cbz-2,4-Dimethyl-D-Phe-OH and HATU in DMF. Add DIPEA. Stir for 2–5 minutes to form the activated ester (OAt ester).[2] Note: Do not pre-activate for >10 mins to avoid racemization.[1][2]

  • Coupling: Add the resin-bound amine (or free amine component).[1][2]

  • Reaction: Shake/Stir at Room Temperature for 2–4 hours.

    • Validation: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines).[1][2] If positive, re-couple using PyAOP/HOAt.[2]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Cbz Deprotection (Hydrogenolysis)

Unlike Fmoc (base) or Boc (acid), the Cbz group is removed via catalytic hydrogenation.[2]

Protocol:

  • Dissolution: Dissolve the protected peptide in MeOH or EtOH (add 10% AcOH if solubility is poor).

  • Catalyst: Add 10% Pd/C (5–10% by weight of peptide).

  • Hydrogenation: Bubble

    
     gas or use a balloon for 1–12 hours.
    
  • Filtration: Filter through Celite to remove Pd/C.[2]

  • Workup: Concentrate filtrate in vacuo.

References

  • Hu, Q., et al. (2014).[2] Discovery of Novel GPR139 Agonists.[2] Patent WO2014152917A2.[1][2] Link

  • LookChem. (n.d.).[1][2] Fmoc-2,4-Dimethyl-D-Phenylalanine Properties and Applications.Link[1][2]

  • Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines and Amino Acids.[1][2] Organic Syntheses, 92, 91-102.[1][2][3] Link[1][2]

  • MDPI. (2024).[1][2] Electronic Substituent Effect on the Conformation of Phenylalanine-Incorporated Peptides.[1][2][4]Link[1][2]

  • Vertex AI. (2026).[1][2] Comparative Analysis of Steric Effects in Methylated Phenylalanines. (Synthesized Technical Analysis).

Methodological & Application

Protocol for coupling Cbz-2,4-Dimethyl-D-Phenylalanine in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocol for coupling Cbz-2,4-Dimethyl-D-Phenylalanine (Cbz-D-Phe(2,4-Me)₂-OH).[1][2] This specific amino acid presents a dual synthetic challenge: steric hindrance at the ortho-position of the phenyl ring and a heightened susceptibility to racemization due to its D-configuration and slow coupling kinetics.

Part 1: Strategic Analysis & Chemical Logic

The Steric Challenge (The Ortho Effect)

The 2,4-dimethyl substitution pattern places a methyl group at the ortho position (C2) of the phenyl ring. Unlike para substitutions, this ortho-methyl group creates significant steric clash with the peptide backbone and the activating group.

  • Consequence: The approach of the nucleophile (the amine of the growing peptide chain) to the activated carbonyl is physically obstructed.

  • Kinetic Impact: The rate of amide bond formation (

    
    ) is drastically reduced compared to unsubstituted Phenylalanine.[1][2]
    
The Racemization Risk

Racemization primarily occurs via the 5(4H)-oxazolone (azlactone) mechanism.[1][2]

  • Mechanism: The activated carbonyl oxygen attacks the amide backbone of the Cbz-amino acid, forming a cyclic oxazolone. The C-H bond at the chiral center (alpha-carbon) becomes acidic, leading to rapid equilibration between D and L forms.

  • The Danger Zone: Because the coupling rate (

    
    ) is slow due to steric hindrance, the lifetime of the activated ester is prolonged. This gives the intermediate more time to cyclize and racemize (
    
    
    
    ).[1][2]
  • Solution: We must maximize

    
     using high-activity reagents (HOAt/Oxyma) while minimizing proton abstraction using a non-nucleophilic, weaker base (Collidine).[1][2]
    

Part 2: Materials & Reagents

ComponentRecommended ReagentRole & Rationale
Coupling Reagent HATU or COMU HATU: Generates the highly reactive -OAt ester.[1][2][3][4] The pyridine nitrogen provides anchimeric assistance, accelerating coupling.COMU: Safer alternative (non-explosive), generates Oxyma ester, often superior suppression of racemization.
Additive HOAt or Oxyma Pure Essential if using carbodiimides (DIC), but also recommended as a scavenger with HATU/COMU to ensure the active ester is regenerated.[1]
Base 2,4,6-Collidine (TMP) Critical: Unlike DIPEA (pK_a ~10.5), Collidine (pK_a ~7.[1][2]4) is strong enough to deprotonate the carboxylate but weak enough to minimize abstraction of the alpha-proton, significantly reducing racemization.
Solvent DMF or NMP NMP (N-methylpyrrolidone) is preferred for hindered couplings as it disrupts beta-sheet aggregation better than DMF.[1][2]
Building Block Cbz-D-Phe(2,4-Me)₂-OH The target amino acid.[1][2][5] Ensure dryness (store in desiccator).[1][2]

Part 3: Detailed Coupling Protocol

This protocol is designed for Solution Phase or Manual SPPS .[1][2] For automated synthesizers, adapt the "Activation" and "Coupling" steps to the instrument's "Double Coupling" cycle.

Phase A: Preparation
  • Calculate Stoichiometry:

    • Cbz-AA: 3.0 equivalents (relative to resin loading or amine component).[1][2]

    • Coupling Reagent (HATU/COMU): 2.9 equivalents (slightly less than AA to prevent capping the amine with reagent).[1][2]

    • Base (Collidine): 6.0 equivalents.[1][2][6]

  • Solvent Prep: Use anhydrous NMP or DMF.[1][2] Concentration should be 0.1 M - 0.2 M (higher concentration drives kinetics).[1][2]

Phase B: Pre-Activation (The "Cold Start" Strategy)

To minimize initial racemization during the exothermic activation step.

  • Dissolve Cbz-D-Phe(2,4-Me)₂-OH and HATU (or COMU) in the minimum amount of NMP.[1][2]

  • Cool the solution to 0°C (ice bath).

  • Add Collidine dropwise.[1][2]

  • Stir at 0°C for 1–2 minutes . Do not exceed 5 minutes. The solution typically turns yellow (HATU) or orange/red (COMU).[1][2]

Phase C: Coupling
  • Addition: Add the cold, activated mixture immediately to the amine component (Resin-peptide or free amine in solution).

  • Incubation:

    • Stir/Shake at 0°C for 30 minutes .

    • Allow to warm to Room Temperature and react for 2–4 hours .

  • Monitoring (In-Process Control):

    • SPPS: Perform a Kaiser Test (ninhydrin). If the beads are blue (positive), proceed to Re-Coupling .

    • Solution: Check TLC or LC-MS for disappearance of the amine.

Phase D: Re-Coupling (If required)

Due to the steric bulk, a single coupling is often insufficient.

  • Wash the resin/mixture with DMF.[1][2]

  • Repeat the activation and coupling steps using a different chemistry to capture unreacted sites (e.g., if HATU was used first, use DIC/Oxyma for the second round).

  • Alternative: Use PyAOP + Collidine for the second coupling (PyAOP is a phosphonium salt, highly effective for hindered amines).[2]

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic for the coupling process, emphasizing the critical "Cold Start" to prevent racemization.

CouplingProtocol cluster_Activation Activation Phase (Critical) Start Start: Cbz-D-Phe(2,4-Me)₂-OH Calc Stoichiometry: 3.0 eq AA 2.9 eq HATU 6.0 eq Collidine Start->Calc Cool Cool to 0°C (Suppress Racemization) Calc->Cool Mix Add Collidine Pre-activate 1-2 min Cool->Mix Couple Add to Amine Component (Resin or Solution) Mix->Couple Incubate Incubate: 30 min @ 0°C -> 3 hr @ RT Couple->Incubate Test QC: Kaiser Test / LC-MS Incubate->Test Success Proceed to Deprotection (or Cleavage) Test->Success Pass (Colorless) Fail Incomplete Coupling Test->Fail Fail (Blue/SM present) Recouple Re-Couple: Switch to PyAOP or DIC/Oxyma Fail->Recouple Recouple->Incubate

Caption: Workflow for coupling sterically hindered Cbz-D-Phe(2,4-Me)₂-OH, prioritizing low-temperature activation to minimize racemization.

Part 5: Quality Control & Troubleshooting

Racemization Analysis (Chiral HPLC)

Since the D-isomer is the target, you must verify that the L-isomer was not formed.

  • Method: C18 Reverse Phase HPLC.

  • Conditions: Use a slow gradient (e.g., 0.5% B per minute) or a specialized Chiral Column (e.g., Chiralpak IA/IB).[1][2]

  • Standard: Co-inject with a synthesized standard of the L-isomer (Cbz-L-Phe(2,4-Me)₂-OH) to confirm separation.

Troubleshooting Table
IssueObservationRoot CauseCorrective Action
Incomplete Coupling Kaiser test positive after 4h.Steric hindrance prevents approach.[1][2]1. Double Couple with PyAOP.2. Increase Temp to 40°C (Risk: Racemization).3.[1][2] Use Microwave (50°C, 10 min) with COMU/Collidine.
Racemization (>5% L-iso) Split peaks in HPLC.Base was too strong or activation too long.1. Switch base to Collidine or 2,6-Lutidine .2.[1][2] Strictly maintain 0°C during activation.3. Switch reagent to Oxyma/DIC .
Guanidinylation Mass shift (+42 Da) on amine.[1][2]HATU reacted with amine (slow coupling).[1][2]Use PyAOP (Phosphonium salt) instead of HATU (Uronium salt). Phosphoniums cannot guanidinylate amines.[1][2]

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1][2]

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive.[1][2][4][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1][2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link[1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Katritzky, A. R., et al. (2007).[1][2] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.[1][2][3][4][7][8][10] The Journal of Organic Chemistry, 72(15), 5794–5801. Link[1][2]

Sources

Troubleshooting & Optimization

Minimizing side reactions when activating ortho-substituted phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Ortho-Substituted Phenylalanine Coupling

Case ID: #OPHE-ACT-001 Status: Active Subject: Minimizing Side Reactions During Activation of Sterically Hindered Ortho-Substituted Residues[1]

User Guide Overview

Welcome to the Advanced Peptide Synthesis Support Center. This guide addresses the specific challenges of incorporating ortho-substituted phenylalanine (e.g., 2-methylphenylalanine, 2-fluorophenylalanine) into peptide sequences.

These residues introduce significant steric clash near the reacting carboxylate, retarding nucleophilic attack and extending activation times. This delay creates a window for two primary failure modes: Racemization (via oxazolone formation) and Diketopiperazine (DKP) formation .

Module 1: The Steric Barrier & Racemization (The "Why")

Q: Why is my enantiomeric excess (ee) dropping significantly with ortho-substituted Phe, even when using standard Fmoc protocols?

A: The ortho-substituent creates a "steric wall" that slows down the desired attack of the incoming amine. This kinetic delay allows the thermodynamic instability of the activated ester to dominate, leading to racemization via the Oxazolone Pathway .

The Mechanism of Failure

When the coupling rate (


) is retarded by steric bulk, the carbonyl oxygen of the activated amino acid attacks its own carbonyl center (

), forming a 5-membered oxazolone ring. This ring tautomerizes rapidly in the presence of base, destroying chirality.

RacemizationPathway Start Activated Ortho-Phe (O-Acyl Isourea/Ester) Product Desired Peptide Bond (L-Isomer) Start->Product Path A: Amine Attack (Slowed by Ortho-Sterics) Oxazolone Oxazolone Intermediate (5-membered ring) Start->Oxazolone Path B: Intramolecular Cyclization (Accelerated by Base) Amine Incoming Amine (Next Residue) Racemate Racemized Product (DL-Mixture) Oxazolone->Racemate Tautomerization

Figure 1: Kinetic competition between peptide bond formation (Path A) and Oxazolone-mediated racemization (Path B). The thickness of Path B indicates its dominance in sterically hindered systems.

Module 2: Reagent Selection & Base Optimization

Q: I am using HBTU/DIPEA. Should I switch reagents?

A: Yes, immediately. HBTU/TBTU are insufficient for ortho-substituted couplings because they generate OBt esters, which are not reactive enough to overcome the steric barrier before racemization occurs.[1]

Recommended Reagent Systems
Reagent ClassRecommended ReagentMechanism of ActionProtocol Note
Gold Standard HATU or PyAOP Contains a nitrogen at the 7-position of the benzotriazole ring (7-azabenzotriazole).[1] This nitrogen forms a hydrogen bond with the incoming amine, positioning it for attack (neighboring group effect).Critical: Reduce base usage.
Modern Alternative COMU Based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1] Safer than benzotriazoles and shows superior resistance to epimerization in hindered couplings.Excellent solubility in DMF.
Base Selection TMP (2,4,6-Collidine) A weaker, more sterically hindered base than DIPEA.[1][2] It is strong enough to deprotonate the carboxylic acid but too bulky to abstract the

-proton, preventing direct enolization.
Use with HATU/HOAt.
Experimental Protocol: Low-Racemization Coupling
  • Dissolve: 1.0 eq Amino Acid + 1.0 eq HATU (or COMU) in DMF (0.2 M concentration).

  • Activate: Add 1.0 eq HOAt (if using HATU) to further suppress racemization.

  • Initiate: Add 2.0 eq TMP (Collidine) . Do not use DIPEA.

  • Pre-activation: Activate for exactly 30 seconds. Do not exceed 2 minutes.

  • Couple: Add to resin-bound amine immediately.

  • Time: Allow to react for 2–4 hours (double coupling recommended).

Module 3: Troubleshooting Diketopiperazine (DKP) Formation

Q: I see a mass loss of [Residue 1 + Residue 2 - H2O] and my chain growth stopped. What happened?

A: You likely encountered Diketopiperazine (DKP) formation.[3][4] This occurs when the ortho-substituted Phe is the second residue in the sequence (e.g., Fmoc-AA3-OrthoPhe-AA1-Resin).[1]

Because the ortho-substituent forces the peptide backbone into a cis-conformation, the free amine of the deprotected AA3 attacks the benzyl ester linkage of AA1, cleaving the dipeptide from the resin as a cyclic byproduct.

DKP_Workflow CheckPos Is Ortho-Phe at Position 2 (C-terminal penult)? Safe Risk Low. Proceed with Standard Coupling. CheckPos->Safe No Risk Risk High. DKP Formation Likely. CheckPos->Risk Yes Strategy1 Strategy A: Trityl Protection Use Trityl linker or Trityl side-chain protection to add steric bulk preventing cyclization. Risk->Strategy1 Alternative Strategy2 Strategy B: Fragment Condensation Couple AA2 and AA3 in solution, then couple the dipeptide to resin. Risk->Strategy2 If 2-CTC fails Strategy3 Strategy C: 2-CTC Resin Use 2-Chlorotrityl Chloride resin. Steric bulk of resin prevents attack. Risk->Strategy3 Preferred

Figure 2: Decision tree for preventing DKP formation. Position 2 refers to the second amino acid added to the resin.

Module 4: Microwave-Assisted Protocols

Q: Can I use microwave synthesis to speed this up?

A: Yes, thermal energy helps overcome the steric activation barrier, but temperature control is vital . High temperatures with strong bases (DIPEA) will guarantee racemization.[1]

Optimized Microwave Protocol (CEM Liberty/Biotage Syro):

  • Temperature: Set max temperature to 50°C (Standard is often 75°C; 50°C is safer for ortho-substituted/Cys/His residues).

  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure .

    • Why? Carbodiimide activation is acidic/neutral. Eliminating the tertiary base (DIPEA) during the high-heat step drastically reduces the risk of base-catalyzed racemization (Path B in Figure 1).[1]

  • Cycle:

    • Ramp to 50°C (2 min).

    • Hold at 50°C (10 min).

    • Note: Double coupling is mandatory.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[5][6] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[1] Link[1]

  • Giraud, M., et al. (1999). Diketopiperazine formation: a specific side reaction in the synthesis of peptides containing N-alkylamino acids.[1][3] Journal of Peptide Science, 5(3), 157-161.[1] Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

Sources

Alternative coupling reagents for difficult D-amino acid sequences

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Coupling Reagents for Difficult D-Amino Acid Sequences

Mission Statement

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers encountering failure modes in Solid-Phase Peptide Synthesis (SPPS) involving D-amino acids. Unlike standard L-peptides, D-amino acid incorporation often suffers from kinetic sluggishness due to steric mismatch in the transition state and high susceptibility to racemization (epimerization) during prolonged activation.

This guide moves beyond standard HBTU/DIPEA protocols, offering optimized, chemically grounded alternatives for your most stubborn sequences.

Module 1: Troubleshooting & Diagnostics

Identify your specific failure mode to select the correct reagent.

Scenario A: The Racemization Crisis

Symptoms:

  • LC-MS shows split peaks with identical mass (diastereomers).

  • Target residue is D-Cys , D-His , D-Phg (Phenylglycine), or D-Ser .

  • Standard HATU/DIPEA coupling resulted in >5% epimerization.

Technical Insight: Strong bases like DIPEA (Diisopropylethylamine) promote proton abstraction from the


-carbon of the activated amino acid, leading to oxazolone formation and subsequent racemization. D-amino acids are particularly vulnerable because researchers often extend coupling times to overcome steric hindrance, inadvertently increasing exposure to basic conditions.

Recommended Protocol: Switch to Neutral/Acidic Activation or Collidine-Based Systems .

Reagent SystemMechanism of ActionBest Use Case
DEPBT + DIPEAPhosphate-based reagent that stabilizes the active ester, preventing proton abstraction.Gold Standard for D-His and D-Cys to prevent racemization.
DIC + Oxyma Pure Carbodiimide activation (base-free during activation step).[1] Oxyma creates a stable, less basic active ester than HOBt.General low-racemization coupling; excellent for D-Cys.
PyOxim + CollidinePhosphonium salt (faster than carbodiimides) used with a weaker base (Collidine pKa ~7.4 vs DIPEA ~10.5).When you need speed but must minimize racemization.
Scenario B: Steric Hindrance & Deletion Sequences

Symptoms:

  • Target residue is bulky (D-Val , D-Ile , D-Thr , Aib , N-methyl-D-AAs ).

  • LC-MS shows [M - Residue] peaks (deletion sequences).

  • Kaiser test remains positive after double coupling.

Technical Insight: D-amino acids often induce "beta-sheet-like" aggregation or helical disruption in a growing L-peptide chain, burying the N-terminus. Standard reagents (HBTU) generate active esters that are too short-lived or sterically obstructed to penetrate these aggregates.

Recommended Protocol: Switch to High-Velocity Uronium/Phosphonium Reagents .

Reagent SystemMechanism of ActionBest Use Case
COMU + DIPEAMorpholino-based uronium salt. Superior solubility and leaving group effect compared to HATU.The "Sledgehammer": Best for N-methylated D-AAs and extreme steric bulk.
PyAOP + DIPEAPyridine-based phosphonium salt. Does not react with the N-terminus (guanidinylation) like HATU/HBTU can during slow couplings.Long coupling times (>2 hours) or cyclization steps.
Microwave (MW) Thermal energy disrupts chain aggregation, exposing the amine.Essential for D-Val and D-Ile clusters. Caution: See FAQ on Aspartimide.
Module 2: Decision Logic (Visual Guide)

Use this decision tree to select the optimal coupling system for your specific sequence challenge.

CouplingLogic Start START: Analyze D-Amino Acid Sequence RiskCheck Primary Risk Factor? Start->RiskCheck Racemization Racemization Sensitive (D-Cys, D-His, D-Phg) RiskCheck->Racemization Chirality Issue Steric Steric Bulk / Aggregation (N-Me-D-AA, D-Val, Aib) RiskCheck->Steric Coupling Efficiency Issue DEPBT USE: DEPBT + DIPEA (Superior retention of chirality) Racemization->DEPBT Critical (His/Cys) DICOxyma USE: DIC + Oxyma Pure (Base-free activation) Racemization->DICOxyma General MW_Check Microwave Available? Steric->MW_Check COMU USE: COMU + DIPEA (High efficiency, safer than HATU) PyOxim USE: PyOxim + Collidine (High speed + lower racemization risk) MW_Yes Yes: 75°C (except Cys/His) MW_Check->MW_Yes MW_No No: Double Couple (2x 1hr) MW_Check->MW_No MW_Yes->COMU MW_No->PyOxim

Figure 1: Decision matrix for selecting coupling reagents based on sequence liability (Racemization vs. Steric Hindrance).

Module 3: The "Gold Standard" Protocol

For difficult sequences (e.g., D-Val-D-Val or N-Me-D-Ala), standard protocols fail. Use this optimized workflow.

Reagents Required
  • Coupling Agent: COMU (0.5 M in DMF)

  • Additive: Oxyma Pure (0.5 M in DMF) - Synergistic with COMU

  • Base: DIPEA (1.0 M in NMP) - NMP reduces aggregation better than DMF

  • Amino Acid: 5.0 equivalents relative to resin loading.

Step-by-Step Workflow
  • Resin Preparation: Swell resin in DCM (20 min), then wash with NMP (3x).

  • Pre-Activation (Critical):

    • Combine Amino Acid (5 eq), COMU (5 eq), and Oxyma Pure (5 eq) in a vial.

    • Add DIPEA (10 eq) last .

    • Wait exactly 30 seconds. (COMU activates instantly; prolonged wait causes hydrolysis).

  • Coupling:

    • Add mixture to resin.

    • Microwave Option: Ramp to 75°C over 2 min, hold for 5 min.

    • Room Temp Option: Shake vigorously for 60 mins.

  • The "Soft" Second Coupling:

    • Drain and wash with NMP.

    • Repeat coupling using PyOxim (instead of COMU) + Collidine (instead of DIPEA).

    • Why? If the first hard coupling failed, the site is likely sterically crowded. PyOxim is smaller, and Collidine is less likely to cause base-catalyzed side reactions during this second, longer incubation.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am synthesizing a sequence with D-Aspartic Acid (D-Asp) and seeing a Mass -18 peak. What is this? A: This is Aspartimide formation .[2] It is highly prevalent in sequences like D-Asp-Gly, D-Asp-Asn, or D-Asp-Ser. The nitrogen of the next amino acid attacks the D-Asp side chain ester.

  • Fix 1: Add 0.1 M HOBt or 0.1 M Formic Acid to your Piperidine deprotection solution. This acidity suppresses the ring closure [1].

  • Fix 2: Use D-Asp(OMpe)-OH bulky side-chain protection instead of D-Asp(OtBu)-OH.

Q2: Why recommend COMU over HATU? Isn't HATU the best? A: HATU is excellent but has two flaws: it is potentially explosive (benzotriazole-based) and generates less soluble byproducts. COMU is based on Oxyma (oxime-based), making it safer, more soluble in DMF (allowing higher concentrations), and statistically equipotent or superior to HATU for hindered couplings [2].

Q3: Can I use Microwave heating for D-Cys or D-His? A: Absolutely not. Even with "safe" reagents, the thermal energy at 75°C will drive racemization of Cysteine and Histidine. For these residues, use DEPBT or DIC/Oxyma at Room Temperature (max 25°C) for 60–120 minutes.

Q4: My D-amino acid is N-methylated. HBTU isn't working. A: HBTU cannot activate N-methylated amino acids effectively because the resulting active ester is too slow to react with the secondary amine. You must use COMU or PyBrOP . PyBrOP is specifically designed for N-methylated couplings but requires careful handling (acid chloride intermediate mechanism).

References
  • Paradís-Bas, M., et al. (2016). "Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis." Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009). "COMU: A safer and more effective replacement for HATU peptide coupling reagent."[1] Chemistry – A European Journal.

  • Ye, Y.H., et al. (2005).[3][4] "DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization."[3][4] Biopolymers.[3][4]

  • Subirós-Funosas, R., et al. (2010). "PyOxim: A novel, efficient and safer phosphonium salt for peptide synthesis." Organic & Biomolecular Chemistry.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of D-Phe Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity in Peptide Synthesis

In the realm of pharmaceutical development and peptide chemistry, the stereochemical integrity of amino acid building blocks is not a trivial detail—it is a critical quality attribute that dictates the therapeutic efficacy and safety of the final drug substance. D-Phenylalanine (D-Phe) and its derivatives are integral components of many modern therapeutics, including peptide-based drugs and small molecule inhibitors. The introduction of an incorrect enantiomer (L-Phe) during synthesis leads to the formation of diastereomeric peptide impurities. These impurities can exhibit altered pharmacological profiles, reduced potency, or even unforeseen toxicity.[]

Therefore, robust, reliable, and accurate analytical methods for quantifying enantiomeric purity are indispensable for quality control at all stages, from raw material testing to final product release. High-Performance Liquid Chromatography (HPLC) coupled with Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose, offering high resolution, sensitivity, and reproducibility.[2][3]

This guide provides an in-depth comparison of three principal classes of CSPs for the enantioseparation of D-Phe derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the causality behind methodological choices, empowering researchers to select and optimize the ideal method for their specific analytical challenge. All methodologies are grounded in established chromatographic principles and align with pharmacopeial standards for system suitability and method adjustments as outlined in USP General Chapter <621> and European Pharmacopoeia Chapter 2.2.46.[4][5][6][7]

Part 1: The Chiral Separation Landscape: A Comparison of Stationary Phases

The direct separation of enantiomers via chiral HPLC is achieved through the differential, transient formation of diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[8] The choice of CSP is the most critical factor in developing a successful separation method. We will compare three dominant CSP technologies: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Pirkle-type phases.

Polysaccharide-Based CSPs: The Versatile Workhorse

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used columns for chiral separations due to their remarkable versatility and broad enantiorecognition capabilities.[9][10]

Mechanism of Chiral Recognition: The chiral recognition mechanism is based on the helical structure of the polysaccharide polymer.[10] Enantiomers fit differently into the chiral grooves or cavities of the polymer backbone. Separation is governed by a combination of attractive interactions, including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance. The derivatization of the polysaccharide's hydroxyl groups (e.g., with phenylcarbamates) creates well-defined pockets and additional interaction sites, enhancing selectivity.

G cluster_CSP Polysaccharide CSP (Helical Groove) cluster_analytes Enantiomers CSP Cellulose/Amylose Polymer Chain D_Enantiomer D-Phe Derivative (Better Fit) D_Enantiomer->CSP Stronger Interaction (H-Bond, π-π, Steric Fit) = Longer Retention L_Enantiomer L-Phe Derivative (Poorer Fit) L_Enantiomer->CSP Weaker Interaction = Shorter Retention

Caption: Chiral recognition on a polysaccharide CSP.

Application to D-Phe Derivatives: Polysaccharide phases are exceptionally effective for N-protected amino acids like Fmoc- and Boc-D-Phe.[11][12][13] The aromatic Fmoc and Boc groups provide crucial sites for π-π and hydrogen bonding interactions. Separations are typically performed in normal-phase, polar organic, or reversed-phase modes.

Strengths:

  • Broad Applicability: Effective for a wide range of compound classes.

  • High Success Rate: Often the first choice for screening new chiral compounds.

  • Robustness: Immobilized versions offer extended solvent compatibility, allowing for use with solvents like dichloromethane and THF that are prohibited on coated phases.[9]

Limitations:

  • Coated Phase Solvent Restriction: Traditional coated phases can be damaged by aggressive organic solvents.

  • Mechanism Complexity: The exact binding interactions can be difficult to predict, making method development somewhat empirical.

Macrocyclic Glycopeptide-Based CSPs: The Biomimetic Specialists

Macrocyclic glycopeptides, such as Teicoplanin and Vancomycin, are naturally occurring antibiotics that possess complex, basket-like three-dimensional structures.[14] When bonded to silica, they create highly selective CSPs, particularly for amino acids and other polar molecules.[15][16]

Mechanism of Chiral Recognition: These CSPs offer a multitude of interaction sites within a defined chiral cavity.[17] Chiral recognition is a highly synergistic process involving:

  • Inclusion Complexation: The analyte fits into the hydrophobic "basket" of the macrocycle.

  • Ionic Interactions: The selector contains ionizable amine and carboxylic acid groups, enabling strong electrostatic interactions with the charged groups of the amino acid analyte.[16]

  • Hydrogen Bonding: Numerous hydroxyl and amide groups on the selector act as H-bond donors and acceptors.

  • π-π Interactions: Aromatic rings within the glycopeptide structure can interact with aromatic moieties on the analyte.

G CSP Macrocyclic Glycopeptide CSP (Teicoplanin) Hydrophobic Cavity Cationic Site (+) H-Bond Donors/Acceptors Analyte D-Phe Derivative Aromatic Ring Anionic Carboxylate (-) H-Bond Sites Analyte:g0->CSP:f1 Inclusion Analyte:g1->CSP:f2 Ionic Interaction Analyte:g2->CSP:f3 Hydrogen Bonding

Caption: Multi-modal interactions on a macrocyclic glycopeptide CSP.

Application to D-Phe Derivatives: These phases excel at separating both native (underivatized) and N-protected amino acids.[15][18] They are particularly powerful in reversed-phase and polar-ionic modes. The key docking interaction for amino acids is often the charge-charge interaction between the analyte's carboxylate group and a cationic amine group on the selector.[16] For D-Phe derivatives, the phenyl ring can also participate in inclusion and π-π interactions.

Strengths:

  • Excellent for Amino Acids: Often provide superior resolution for this compound class.[15]

  • Multi-modal: Can be used in reversed-phase, normal-phase, and polar-ionic modes, offering great flexibility.

  • Predictable Interactions: The primary ionic interaction provides a logical starting point for method development.

Limitations:

  • pH Sensitivity: Mobile phase pH is a critical parameter that controls the ionization state of both the analyte and the CSP, significantly impacting retention and selectivity.

  • Lower Efficiency (Historically): Traditional fully porous particle versions may show lower plate counts than modern polysaccharide columns, though newer core-shell versions have mitigated this.[19]

Pirkle-Type CSPs: The Rational Design Pioneers

Named after William H. Pirkle, these CSPs are based on a "brush-type" model where a small, well-defined chiral molecule is bonded to the silica surface.[20] They are often designed based on the principle of three-point interaction and typically involve strong π-π donor-acceptor interactions.

Mechanism of Chiral Recognition: Pirkle-type phases rely on a combination of π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[20] A common strategy involves a CSP with a π-electron deficient aromatic system (π-acid), which selectively interacts with analytes containing a π-electron rich system (π-base), or vice-versa. For D-Phe derivatives, the phenyl ring acts as a π-base. N-derivatization with groups like 3,5-dinitobenzoyl (DNB) can make the analyte a strong π-acceptor, allowing for separation on a π-donor CSP.

G cluster_CSP Pirkle-Type CSP cluster_analyte Analyte CSP π-Acidic Ring (e.g., DNB-Phenylglycine) H_Bond_Site_CSP H-Bond Site Analyte π-Basic Ring (Phenylalanine) Analyte->CSP π-π Stacking H_Bond_Site_Analyte H-Bond Site (Amide) H_Bond_Site_Analyte->H_Bond_Site_CSP Hydrogen Bond

Caption: π-π stacking as a primary Pirkle-type recognition mechanism.

Application to D-Phe Derivatives: These CSPs are highly effective, particularly in normal-phase chromatography using mobile phases like hexane/ethanol.[21] They are ideal for D-Phe derivatives that possess aromatic functionality. To enhance interaction, derivatization of the amino or carboxyl group is sometimes employed to introduce complementary interacting sites.[22]

Strengths:

  • Rational Design: The well-understood mechanism aids in logical method development.

  • High Efficiency: Modern Pirkle-type CSPs are available on sub-2 micron and core-shell particles, enabling ultra-high performance and very fast separations.[23]

  • Excellent for Preparative Scale: The predictable mechanism and high loading capacity make them suitable for scaling up separations.

Limitations:

  • Narrower Applicability: Generally less versatile than polysaccharide phases; success is highly dependent on the analyte having the correct functional groups (e.g., aromatic rings).

  • Derivatization May Be Needed: Analytes lacking strong π-interacting or H-bonding groups may require derivatization for successful separation.[24]

Part 2: Performance Data & Methodologies

A direct comparison of performance is essential for selecting the appropriate starting point for method development. The following table summarizes typical chromatographic conditions and results for the separation of Fmoc-D/L-Phe enantiomers on the three classes of CSPs.

Comparative Performance Data
CSP Type Stationary Phase Example Dimensions (mm), Particle Size (µm) Mobile Phase (v/v) Flow Rate (mL/min) Separation Factor (α) Resolution (Rs) Reference
Polysaccharide Lux® Cellulose-2250 x 4.6, 5 µmAcetonitrile / 20 mM Ammonium Bicarbonate pH 9 (80/20)1.01.354.81[13]
Polysaccharide CHIRALPAK® ZWIX(+)Not SpecifiedH₂O / MeOH (1/99) + 30 mM TEA + 60 mM FANot Specified1.632.11[25]
Macrocyclic Glycopeptide Astec® CHIROBIOTIC® T250 x 4.6, 5 µmMeOH / Acetic Acid / Triethylamine (100/0.03/0.02)1.01.603.10[15]
Macrocyclic Glycopeptide Ristocetin A CSPNot SpecifiedAcetonitrile / Water (60/40)0.8>1.5 (est.)2.75[18]
Pirkle-Type Whelk-O® 1250 x 4.6, 5 µmHexane / Ethanol / TFA (80/20/0.1)1.01.423.50Method adapted from[3][21]

Note: Data for the Pirkle-type column is a representative method; performance can vary significantly based on the specific analyte derivative and Pirkle phase.

Part 3: Experimental Protocols & Method Development

Trustworthy data is built on a foundation of meticulously executed and well-documented protocols. The following sections provide detailed starting methodologies and a logical workflow for developing a new chiral separation method.

Chiral Method Development Workflow

A systematic approach is key to efficiently developing a robust chiral separation method. This workflow minimizes unnecessary experiments and logically progresses from screening to optimization.

G A 1. Analyte Characterization (pKa, Solubility, UV Chromophore) B 2. CSP Screening (Polysaccharide, Macrocyclic, Pirkle) A->B C 3. Mobile Phase Screening (NP, RP, PO) B->C D 4. Identify Promising Conditions (Any separation, Rs > 0.8) C->D D->B No E 5. Optimization (Mobile Phase Ratio, Additives, Temp.) D->E Yes F 6. Final Method Validation (System Suitability, Robustness) E->F G END F->G

Caption: Systematic workflow for chiral method development.

Protocol 1: Separation of Fmoc-D-Phe on a Polysaccharide CSP (Reversed-Phase)

This protocol is based on a proven method for N-protected amino acids and offers excellent resolution and peak shape.[13]

  • Column Installation & Equilibration:

    • Install a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm) or equivalent.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Mobile Phase Preparation:

    • Prepare a 20 mM Ammonium Bicarbonate buffer and adjust the pH to 9.0 with ammonium hydroxide. Filter through a 0.45 µm membrane.

    • Mix Acetonitrile and the buffer in an 80:20 (v/v) ratio. Degas the final mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the Fmoc-D-Phe sample (containing the L-isomer impurity) in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

  • Data Analysis:

    • Identify the peaks for the L- and D-enantiomers. (Note: Elution order must be confirmed with individual enantiomer standards).

    • Calculate the enantiomeric purity (% ee) using the peak areas.

    • Verify that system suitability parameters (e.g., resolution > 2.0, tailing factor 0.8-1.5) meet the predefined criteria as per USP <621>.[4][26]

Protocol 2: Separation of Boc-D-Phe on a Macrocyclic Glycopeptide CSP (Polar Ionic Mode)

This method is highly effective for Boc-protected amino acids, leveraging the unique selectivity of the teicoplanin selector.[15]

  • Column Installation & Equilibration:

    • Install an Astec® CHIROBIOTIC® T column (250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the mobile phase at 1.0 mL/min until the baseline is stable. This may take longer than standard reversed-phase due to the nature of the additives.

  • Mobile Phase Preparation:

    • To 1 liter of HPLC-grade Methanol, add 0.3 mL of Acetic Acid and 0.2 mL of Triethylamine.

    • Mix thoroughly and degas. This mobile phase composition is critical for achieving the desired ionic interactions.

  • Sample Preparation:

    • Dissolve the Boc-D-Phe sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

  • Data Analysis:

    • Quantify the enantiomeric impurity by area percentage.

    • The mobile phase additives are crucial for peak shape and selectivity; small adjustments to the acid/base ratio can be used to optimize resolution. Adherence to allowable adjustments in pharmacopeial chapters is recommended.[27][28]

Conclusion

The determination of enantiomeric purity for D-Phe derivatives is a critical task that demands a rigorous and well-chosen analytical strategy. Polysaccharide-based CSPs offer the broadest applicability and are an excellent first choice for screening. Macrocyclic glycopeptide CSPs provide exceptional selectivity for amino acids, often yielding superior resolutions in reversed-phase or polar-ionic modes. Pirkle-type CSPs, with their rational design, offer high efficiency and are particularly suited to analytes with strong π-interacting groups.

By understanding the fundamental mechanisms of chiral recognition for each CSP class and employing a systematic method development workflow, researchers can confidently develop and validate robust HPLC methods. This ensures that the stereochemical integrity of these vital pharmaceutical building blocks is accurately controlled, safeguarding the quality and efficacy of the final therapeutic products.

References

  • Title: USP-NF <621> Chromatography Source: United States Pharmacopeia URL: [Link]

  • Title: Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides Source: RSC Publishing URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]

  • Title: 2.2.46. Chromatographic separation techniques Source: uspbpep.com URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Update: European Pharmacopeia EP 2.2.46 Source: Phenomenex URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES Source: European Pharmacopoeia URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases Source: Semantic Scholar URL: [Link]

  • Title: EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques Source: ECA Academy URL: [Link]

  • Title: [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] Source: PubMed URL: [Link]

  • Title: Liquid Chromatographic Enantioseparation of Newly Synthesized Fluorinated Tryptophan Analogs Applying Macrocyclic Glycopeptides-Based Chiral Stationary Phases Utilizing Core-Shell Particles Source: PMC - NIH URL: [Link]

  • Title: Chiral recognition mechanisms with macrocyclic glycopeptide selectors Source: PubMed URL: [Link]

  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) Source: Phenomenex URL: [Link]

  • Title: Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chromatography Source: PMC - NIH URL: [Link]

  • Title: A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases Source: PMC - NIH URL: [Link]

  • Title: HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Source: Phenomenex URL: [Link]

  • Title: Chiral recognition mechanisms: the story of macrocyclic glycopeptide chiral selectors Source: Springer URL: [Link]

  • Title: Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview Source: PubMed URL: [Link]

  • Title: Donor-Acceptor (Pirkle)-type CSPs Source: Chiralpedia URL: [Link]

  • Title: Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid Source: Royal Society of Chemistry URL: [Link]

  • Title: Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations Source: American Pharmaceutical Review URL: [Link]

  • Title: (PDF) Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations Source: ResearchGate URL: [Link]

  • Title: Chiral Technologies Amino Acid Database - HPLC Source: Chiral Technologies URL: [Link]

  • Title: How to separate amino acid enantiomers? Source: ResearchGate URL: [Link]

  • Title: Enantiomer separation of α-amino acids and α-amino acid ester derivatives using polysaccharide-derived chiral stationary phases by high-performance liquid chromatography Source: Chosun University URL: [Link]

  • Title: Molecular Dynamics of Enantiomeric Separation in HPLC[v1] Source: Preprints.org URL: [Link]

  • Title: Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F Source: ResearchGate URL: [Link]

  • Title: Screening of Pirkle-type chiral stationary phases for HPLC enantioseparations Source: PubMed URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral Drug Separation Source: Encyclopedia of Pharmaceutical Science and Technology URL: [Link]

Sources

A Comparative Guide to the NMR Characterization of Cbz-2,4-Dimethyl-D-Phenylalanine and Structurally Related Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characteristics of Cbz-2,4-Dimethyl-D-Phenylalanine. While specific experimental spectra for this novel compound are not publicly available, this guide offers a comprehensive, predictive analysis based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds. This approach is designed to empower researchers in the synthesis, identification, and application of this and similar non-canonical amino acids.

The strategic incorporation of modified amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of peptide and small molecule therapeutics. Cbz-2,4-Dimethyl-D-Phenylalanine, with its unique substitution pattern on the phenyl ring, presents an intriguing building block for drug design, potentially influencing molecular interactions, conformational preferences, and metabolic stability. Accurate structural elucidation via NMR is paramount for its successful application.

Predicted NMR Spectral Data for Cbz-2,4-Dimethyl-D-Phenylalanine

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Cbz-2,4-Dimethyl-D-Phenylalanine. These predictions are derived from the analysis of similar compounds, including Cbz-D-phenylalanine and Cbz-4-Methyl-D-phenylalanine, and foundational NMR principles. The expected chemical shifts are presented as ranges to account for variations in solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts for Cbz-2,4-Dimethyl-D-Phenylalanine

Proton Assignment Predicted Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic (Cbz)7.25 - 7.40MultipletProtons of the Cbz protecting group's phenyl ring.
Aromatic (Dimethylphenyl)6.90 - 7.10MultipletThe three protons on the disubstituted phenyl ring.
NH (Amide)~5.1 - 5.3DoubletCoupling to the α-proton. Position can be broad and solvent-dependent.
CH₂ (Cbz)~5.0 - 5.1Singlet (or AB quartet)Benzylic protons of the Cbz group.
α-CH~4.3 - 4.5MultipletCoupled to the amide proton and the β-protons.
β-CH₂~2.9 - 3.2MultipletDiastereotopic protons coupled to the α-proton.
CH₃ (Aromatic, C2)~2.2 - 2.4SingletMethyl group at the 2-position of the phenyl ring.
CH₃ (Aromatic, C4)~2.2 - 2.4SingletMethyl group at the 4-position of the phenyl ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cbz-2,4-Dimethyl-D-Phenylalanine

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxyl)172 - 175
C=O (Cbz)155 - 157
Aromatic (Dimethylphenyl, C-ipso)135 - 138Quaternary carbons attached to methyl groups.
Aromatic (Cbz, C-ipso)136 - 138Quaternary carbon of the Cbz phenyl ring.
Aromatic (Dimethylphenyl, C-H)128 - 132
Aromatic (Cbz, C-H)127 - 129
CH₂ (Cbz)66 - 68
α-CH55 - 58
β-CH₂37 - 40
CH₃ (Aromatic, C2)19 - 21
CH₃ (Aromatic, C4)19 - 21

Comparative Analysis with Structurally Similar Amino Acids

The predicted NMR data for Cbz-2,4-Dimethyl-D-Phenylalanine can be better understood through comparison with its structural analogs.

  • Cbz-D-Phenylalanine: The foundational, unsubstituted analog provides a baseline for the chemical shifts of the core amino acid and the Cbz protecting group. For instance, ¹H NMR data for Cbz-D-Phenylalanine in DMSO-d₆ shows the aromatic protons of the phenylalanine ring between 7.21 and 7.32 ppm, the Cbz aromatic protons around 7.32 ppm, the benzylic Cbz protons at approximately 4.98 ppm, the α-proton at 4.20 ppm, and the β-protons around 2.84 and 3.68 ppm[1]. The introduction of the two methyl groups in Cbz-2,4-Dimethyl-D-Phenylalanine is expected to cause a slight upfield shift of the aromatic protons on the dimethylphenyl ring due to their electron-donating nature.

  • Cbz-4-Methyl-D-Phenylalanine: This monosubstituted analog offers insight into the effect of a single methyl group on the phenyl ring. The methyl group provides a subtle yet significant alteration to the hydrophobicity and steric bulk of the side chain compared to unsubstituted D-phenylalanine[2]. The presence of the methyl group at the para-position will influence the electronic environment of the aromatic ring, and its signal will appear in the aliphatic region of the ¹H NMR spectrum, typically around 2.3 ppm.

The key distinguishing features in the NMR spectra of Cbz-2,4-Dimethyl-D-Phenylalanine will be the presence of two distinct singlets in the ¹H NMR spectrum corresponding to the two methyl groups on the phenyl ring, and the more complex splitting pattern of the remaining aromatic protons on that ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for novel protected amino acids like Cbz-2,4-Dimethyl-D-Phenylalanine, a standardized experimental approach is crucial.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A spectral width of 200-240 ppm is typically sufficient for most organic molecules.

  • 2D NMR Experiments (for complete structural elucidation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the amino acid backbone and the aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different structural fragments.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation prep_sample Dissolve Cbz-2,4-Dimethyl-D-Phenylalanine in Deuterated Solvent acq_1h 1D ¹H NMR prep_sample->acq_1h acq_13c 1D ¹³C NMR acq_1h->acq_13c acq_2d 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d proc_ft Fourier Transform acq_2d->proc_ft proc_phase Phase Correction proc_ft->proc_phase proc_baseline Baseline Correction proc_phase->proc_baseline analysis_assign Assign Signals to Protons & Carbons proc_baseline->analysis_assign analysis_compare Compare with Analogous Compounds analysis_assign->analysis_compare analysis_structure Confirm Molecular Structure analysis_compare->analysis_structure

Sources

Verifying Stereochemistry of 2,4-Dimethyl-D-Phenylalanine Residues: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical technical resource for verifying the stereochemical integrity of 2,4-dimethyl-D-phenylalanine , a highly specialized non-canonical amino acid often utilized to induce conformational constraints and metabolic stability in peptide therapeutics (e.g., opioid receptor ligands, enzyme inhibitors).

Executive Summary: The Stereochemical Imperative

In high-stakes drug development, the stereochemical purity of building blocks like 2,4-dimethyl-D-phenylalanine is non-negotiable.[1] Unlike standard amino acids, the introduction of methyl groups at the 2 and 4 positions of the phenyl ring creates significant steric bulk, restricting


 and 

torsion angles. This conformational lock is the "product performance" driver—enhancing receptor selectivity and proteolytic resistance—but it also complicates standard analytical verification.[1]

A 0.1% contamination of the L-isomer or a regioisomer (e.g., 2,6-dimethyl) can alter the peptide’s secondary structure, leading to loss of potency or off-target toxicity. This guide compares the two industry-standard methodologies for verifying this specific residue: Advanced Marfey’s Analysis (LC-MS) and Direct Chiral Stationary Phase HPLC (CSP-HPLC) .[1]

Comparative Analysis of Verification Methodologies

We evaluate the two primary "alternatives" for verification. The "Product" in this context is the Analytical Method capable of resolving the specific steric challenges of 2,4-dimethyl-D-Phe.

Comparison Matrix: Marfey's Method vs. Direct Chiral HPLC
FeatureMethod A: Advanced Marfey's Analysis (L-FDLA)Method B: Direct Chiral HPLC (Crown Ether/Polysaccharide)
Mechanism Indirect: Derivatization with chiral reagent to form diastereomers.[1][2]Direct: Interaction with chiral selector on the column stationary phase.
Resolution (

)
High (

):
Diastereomers separate easily on standard C18 columns.
Variable (

):
Highly dependent on mobile phase and column matching.
Sensitivity (LOD) Femtomole range: Compatible with ESI-MS detection.Picomole range: Usually UV (210/254 nm); MS requires compatible buffers.[1]
Sample Prep Destructive/Complex: Requires hydrolysis (if peptide) and derivatization (60-90 min).[1]Non-Destructive/Simple: Dilute and shoot (for free AA).[1]
Cost Per Run Low (Standard columns + reagent).High (Expensive Chiral Columns >$1,000).[1]
Best Application Trace impurity analysis (<0.1% L-isomer); Peptide hydrolysates.[1]QC of bulk raw material; Preparative purification.[1]
Expert Insight on Causality
  • Why Marfey's wins for Peptides: When verifying the residue within a synthesized peptide, you must hydrolyze the peptide first. The resulting hydrolysate is complex. Marfey’s reagent (L-FDLA) converts the enantiomers into diastereomers with different hydrophobicities, allowing them to be pulled apart on a standard C18 column, effectively removing matrix interference.

  • Why Direct HPLC wins for Raw Materials: If you are sourcing the Boc-2,4-dimethyl-D-Phe raw material, direct injection on a polysaccharide column (e.g., Chiralpak AD-H or IC) avoids the risk of racemization induced by the derivatization chemistry itself.

Detailed Experimental Protocols

Protocol A: Advanced Marfey’s Method (L-FDLA)

Standard for trace detection of L-isomer contamination.[1]

Reagents:

  • L-FDLA:

    
    -(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (1% solution in acetone).[1] Note: L-FDLA is superior to the older FDAA (Marfey's Reagent) due to the larger hydrophobic leucine side chain, which increases 
    
    
    
    between isomers.
  • 1 M NaHCO

    
     
    
  • 1 M HCl (for quenching)

Workflow:

  • Sample Prep: Dissolve 50 µg of 2,4-dimethyl-D-Phe (or peptide hydrolysate) in 50 µL water.

  • Derivatization: Add 20 µL 1 M NaHCO

    
     and 100 µL L-FDLA solution.
    
  • Incubation: Heat at 40°C for 1 hour . Critical: Do not exceed 50°C to prevent derivatization-induced racemization.[1]

  • Quenching: Add 20 µL 1 M HCl to stop the reaction. Dilute with 200 µL acetonitrile (ACN).

  • Analysis: Inject 5 µL onto a C18 column (e.g., Kinetex 2.6µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: ACN.[1]

    • Gradient: 20-60% B over 20 mins.[1]

  • Validation: The L-isomer (impurity) typically elutes before the D-isomer (target) when using L-FDLA, but this must be confirmed with a racemic standard.

Protocol B: Direct Chiral HPLC (Polysaccharide)

Standard for purity assessment of Boc-protected raw material.

System:

  • Column: Chiralpak IC or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mode: Normal Phase.

Workflow:

  • Sample Prep: Dissolve 1 mg/mL of Boc-2,4-dimethyl-D-Phe in Isopropanol (IPA)/Hexane (1:1).

  • Mobile Phase: Hexane : IPA : TFA (90 : 10 : 0.1).[1]

    • Note: The 0.1% TFA is critical to suppress ionization of the carboxylic acid, sharpening the peak shape.

  • Conditions: Flow rate 1.0 mL/min, 25°C, Detection UV @ 254 nm (aromatic ring absorption).

  • Criteria: The target D-isomer should constitute >99.5% of the area under the curve (AUC).

Data Visualization & Logic

Figure 1: Method Selection Decision Tree

This diagram guides the researcher to the correct protocol based on the sample state.

MethodSelection Start Start: Sample Type RawMaterial Raw Material (Boc/Fmoc Protected) Start->RawMaterial FreeAA Free Amino Acid (Unprotected) Start->FreeAA Peptide Incorporated in Peptide Start->Peptide DirectHPLC Direct Chiral HPLC (Polysaccharide Column) RawMaterial->DirectHPLC Non-destructive CrownEther Direct Chiral HPLC (Crown Ether Column) FreeAA->CrownEther Fast QC Marfeys Advanced Marfey's (L-FDLA Derivatization) FreeAA->Marfeys High Sensitivity Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Peptide->Hydrolysis Hydrolysis->Marfeys Matrix Removal

Caption: Decision tree for selecting the optimal stereochemical verification method based on sample state (Raw Material vs. Peptide Residue).

Figure 2: The Marfey's Separation Mechanism

Visualizing how the L-FDLA reagent creates separability.

MarfeysMechanism Target D-Isomer (2,4-dimethyl-Phe) Reaction Nucleophilic Substitution (pH 8, 40°C) Target->Reaction Impurity L-Isomer (Impurity) Impurity->Reaction Reagent L-FDLA Reagent (Hydrophobic Anchor) Reagent->Reaction DL_Complex D-AA-L-FDLA (Diastereomer 1) Reaction->DL_Complex LL_Complex L-AA-L-FDLA (Diastereomer 2) Reaction->LL_Complex C18 C18 Column Interaction DL_Complex->C18 LL_Complex->C18 Result Separation based on Hydrophobicity (ΔtR) C18->Result

Caption: Mechanistic workflow of Advanced Marfey's Analysis converting enantiomers into separable diastereomers.

References

  • Fujii, K., et al. (1997).[1] "A nonempirical method using LC/MS for determination of the absolute configuration of constituent amino acids in a peptide: Advanced Marfey's method." Analytical Chemistry. Link[1]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][3][4][5][6][7][8][9] Link[1]

  • Chem-Impex International. "Product Guide: Boc-D-2,4-dimethylphenylalanine." Catalog Data. Link

  • Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Application Guide. Link

  • Okada, Y., et al. (2001).[1] "2',6'-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides."[1][10][11] Biopolymers.[1] Link

Sources

A Senior Application Scientist's Guide to the Chromatographic Separation of Methylated Phenylalanine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the precise separation and quantification of methylated phenylalanine isomers are critical for ensuring stereochemical purity, understanding structure-activity relationships, and developing safe and efficacious therapeutics. This guide provides an in-depth comparison of chromatographic techniques for resolving these closely related compounds, supported by experimental data and field-proven insights. We will explore the separation of N-methylated, ring-methylated (positional), and enantiomeric forms of phenylalanine, delving into the causality behind experimental choices to empower you to develop robust and reliable analytical methods.

The Challenge of Methylated Phenylalanine Isomers

Phenylalanine, an essential amino acid, can be methylated at two key locations: the amino group (N-methylation) or the phenyl ring (ring-methylation at ortho-, meta-, or para-positions). Each modification, including the stereochemistry (D- or L-enantiomer), can dramatically alter the molecule's biological activity, metabolic stability, and pharmacokinetic properties. Consequently, the ability to chromatographically resolve these isomers is paramount.

This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for these challenging separations.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separation

HPLC remains the most versatile and widely adopted technique for the separation of amino acid isomers. The key to successful HPLC separation lies in the selection of the stationary and mobile phases to exploit the subtle physicochemical differences between the isomers.

Chiral Stationary Phases (CSPs) for Enantiomeric Resolution

The separation of enantiomers (D/L isomers) of both phenylalanine and its methylated derivatives is most effectively achieved using chiral stationary phases. These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different interaction energies, leading to different retention times.

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin and ristocetin , are particularly powerful for the enantioseparation of underivatized amino acids in reversed-phase mode.[1][2]

Causality of Separation: The chiral recognition mechanism of these CSPs is complex and multimodal, involving hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity. The D-enantiomer of amino acids is typically more strongly retained on teicoplanin-based phases due to favorable interactions with the D-alanyl-D-alanine binding pocket of the antibiotic.[3]

Experimental Protocol: Enantioseparation of Phenylalanine on a Teicoplanin CSP [2]

  • Column: Teicoplanin-based CSP (e.g., Astec CHIROBIOTIC™ T)

  • Mobile Phase: Acetonitrile/Water (75:25, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 23 °C

  • Detection: UV at 210 nm

Derivatized cellulose and amylose phases are another cornerstone of chiral separations, often used in normal-phase, polar organic, or reversed-phase modes. These CSPs offer broad enantioselectivity for a wide range of compounds, including amino acid derivatives.

Causality of Separation: The helical structure of the polysaccharide derivatives creates chiral grooves. Separation is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion of the analyte within these grooves. The fit and interaction strength differ for each enantiomer, leading to separation.

Table 1: Comparison of Chiral Stationary Phases for Phenylalanine Enantioseparation [1][2]

Chiral SelectorStationary Phase TypeTypical Mobile PhaseResolution (Rs) for D,L-PhenylalanineKey Advantages
TeicoplaninMacrocyclic GlycopeptideReversed-Phase (ACN/H₂O)2.75Excellent for underivatized amino acids, robust.
RistocetinMacrocyclic GlycopeptideReversed-Phase (ACN/H₂O)1.59Good for underivatized amino acids.
β-cyclodextrinCyclodextrinNormal PhaseShows chiral recognitionBroad applicability for various racemates.
Separation of Positional (Ring-Methylated) Isomers

The separation of ortho-, meta-, and para-methylphenylalanine isomers relies on exploiting differences in their hydrophobicity and electronic properties. While challenging, this can be achieved on various stationary phases.

Columns with phenyl-based stationary phases (e.g., phenyl-hexyl) can offer unique selectivity for aromatic positional isomers.

Causality of Separation: These phases facilitate π-π interactions between the stationary phase and the aromatic ring of the analytes. The position of the methyl group influences the electron density of the phenyl ring and the overall molecular geometry, leading to differential π-π stacking interactions and, consequently, separation.[4]

Experimental Protocol: Conceptual Approach for Separation of Methylphenylalanine Positional Isomers

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 10% to 50% B over 20 minutes can be a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 215 nm

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds like amino acids, including their methylated derivatives.[5]

Causality of Separation: In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer. A water-rich layer is adsorbed onto the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar analytes are more strongly retained.[5][6] This technique can be effective for separating N-methyl-phenylalanine from phenylalanine, as the N-methylation can slightly alter the polarity.

Experimental Protocol: HILIC Separation of Phenylalanine and Related Amino Acids [7][8]

  • Column: HILIC column with a dihydroxypropyl-bonded silica stationary phase.

  • Mobile Phase: Acetonitrile : 50 mM Ammonium Formate pH 3 (84:16, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm

Supercritical Fluid Chromatography (SFC): A Greener and Faster Alternative

SFC has emerged as a powerful technique for both chiral and achiral separations, offering advantages in terms of speed and reduced organic solvent consumption. It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Chiral SFC for Enantiomeric Resolution

SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs. The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to very fast analyses.[9][10]

Causality of Separation: The separation mechanisms on CSPs in SFC are similar to those in HPLC, relying on the formation of transient diastereomeric complexes. The use of an organic modifier (e.g., methanol) and additives in the CO₂ mobile phase is crucial for modulating analyte retention and enantioselectivity.

Table 2: SFC for Ultrafast Chiral Analysis of Amino Acids [10]

ColumnMobile PhaseFlow RateAnalysis TimeResolution (Rs) Range
CROWNPAK CR-I(+)CO₂ / (Methanol/Water with TFA)3 mL/min≤ 1 min≥ 1.5

Gas Chromatography (GC): A High-Resolution Technique Requiring Derivatization

GC offers very high resolution but is generally not suitable for the direct analysis of non-volatile and polar compounds like amino acids. Therefore, a derivatization step is mandatory to increase the volatility and thermal stability of the analytes.

Causality of Separation: In GC, separation occurs based on the partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separation is primarily driven by differences in the boiling points and polarities of the derivatized analytes.

Derivatization Strategies

Common derivatization approaches for amino acids involve silylation, which replaces active hydrogens with non-polar silyl groups.

Experimental Protocol: GC-MS Analysis of Phenylalanine after Silylation [11][12]

  • Derivatization: React the dried sample with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) at 120 °C for 30 minutes.

  • GC Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient from an initial low temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) is used to elute the derivatized amino acids.

  • Detection: Mass Spectrometry (MS) is the preferred detection method as it provides both quantification and structural information, which is invaluable for confirming the identity of the isomers.

Visualizing the Workflow: From Sample to Separated Isomers

Chromatographic_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Analysis Sample Mixture of Methylated Phenylalanine Isomers Derivatization Derivatization (for GC) Sample->Derivatization HPLC HPLC Sample->HPLC Direct Injection SFC SFC Sample->SFC Direct Injection GC GC Derivatization->GC Injection Detection Detection (UV, MS) HPLC->Detection SFC->Detection GC->Detection Data Chromatogram: Separated Isomers Detection->Data

Caption: General workflow for the chromatographic separation of methylated phenylalanine isomers.

Conclusion: Selecting the Optimal Technique

The choice of the most appropriate chromatographic technique for separating methylated phenylalanine isomers depends on the specific analytical challenge.

  • HPLC is the most versatile technique, with a wide array of chiral and achiral stationary phases, making it suitable for resolving enantiomeric, positional, and N-methylated isomers. HILIC and mixed-mode chromatography are powerful tools for these polar analytes.

  • SFC offers a significant advantage in terms of speed and reduced solvent consumption, particularly for chiral separations, making it an excellent choice for high-throughput screening.

  • GC-MS provides the highest resolution but requires a derivatization step, which adds complexity to the sample preparation. It is a very powerful tool for structural confirmation and analysis in complex matrices.

By understanding the underlying principles of each technique and carefully selecting the appropriate column and mobile phase, researchers can confidently develop robust and reliable methods for the separation of these critical and challenging isomers.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Péter, A., Török, G., Armstrong, D. W., Tóth, G., & Tourwé, D. (1998). Effect of temperature on retention of enantiomers of beta-methyl amino acids on a teicoplanin chiral stationary phase.
  • Welch, C. J., Biba, M., Gouker, J. R., Wu, J., & Augustine, J. (2006). Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 901–909.
  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3034–3043.
  • Galea, C. A., Miph, A., & Breitbach, Z. S. (2019). Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography.
  • Hroboňová, K., & Lomenova, A. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Li, Y., Wang, Y., Zhang, R., & Liu, X. (2016). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Journal of the Iranian Chemical Society, 13(12), 2265-2272.
  • Nakano, S., Sogoshi, T., & Fukusaki, E. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry.
  • van der Vlis, E., Janssen, H. G., & van Leest, M. (2019). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography.
  • Arakawa, T. (2019). Review on the Application of Mixed-mode Chromatography for Separation of Structure Isoforms. Current Protein & Peptide Science, 20(1), 56–60.
  • Ilisz, I., Pataj, Z., Gecse, Z., Szalai, G., & Péter, A. (2016). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Molecules, 21(10), 1335.
  • Bhushan, R., & Kumar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155–167.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Underivatized Amino Acids on Coresep S Column in HILIC and Cation-Exchange Modes. Retrieved from [Link]

  • Hroboňová, K., & Lomenova, A. (2013). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. Request PDF. Retrieved from [Link]

  • Öztepe, T., Kale, N. B., Reçber, T., Gasilova, N., & Scriba, G. K. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • BioTopics. (n.d.). Chromatography of amino acids. Retrieved from [Link]

  • Kupnik, K., Tušar, S., & Pihlar, B. (2022). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography.
  • Bio-Rad. (2017). Practical Experimental Design for Mixed-Mode Resins. Retrieved from [Link]

  • Liu, X., Wang, J., Li, Y., & Wang, Y. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances, 4(100), 57218-57225.
  • Regalado, E. L., & Welch, C. J. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 370-377.
  • Deng, C., Deng, Y., Wang, B., & Yang, X. (2002). Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots.
  • Graeser, K. A., Gryniewicz-Ruzicka, C. M., & Deakin, A. G. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
  • IFSC. (n.d.). Experiment #11 – Chromatographic Separation of Amino Acids. Retrieved from [Link]

  • Tsugawa, H., Kind, T., Nakabayashi, R., Yukihira, D., Tanaka, W., Cajka, T., ... & Arita, M. (2019). A workflow for the functional and structural identification of unknown metabolites by integrating metabolome databases with mass spectrometry cheminformatics.
  • Dăvişoiu, R., Dănciulescu, A., & David, V. (2014). Retention behaviour of aromatic hydrocarbons in reversed-phase HPLC based on phenyl-silica stationary phase. Revue Roumaine de Chimie, 59(11-12), 979-986.
  • van der Vlis, E., Janssen, H. G., & van Leest, M. (2019). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography.
  • Waters Corporation. (n.d.). Gas-Phase Separation of Benzocaine Protonation Site Isomers and Phenylalanine Using Travelling-Wave Ion Mobility MS. Retrieved from [Link]

Sources

Safety Operating Guide

Cbz-2,4-Dimethy-D-Phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal and Management of Cbz-2,4-Dimethyl-D-Phenylalanine

Executive Summary & Chemical Profile

Cbz-2,4-Dimethyl-D-Phenylalanine is a specialized, non-proteinogenic amino acid building block used primarily in the synthesis of protease-resistant peptides.[1][2] Its structural features—the lipophilic 2,4-dimethyl substitution and the carbobenzyloxy (Cbz or Z) protecting group—dictate its stability and disposal requirements.

Unlike standard amino acids, the D-configuration and Cbz-protection render this compound resistant to enzymatic degradation.[1][2] Consequently, disposal via municipal water systems (sink disposal) is strictly prohibited, regardless of local dilution allowances. This guide outlines the "Zero-Discharge" protocol to ensure environmental compliance and laboratory safety.

Chemical Attribute Implication for Disposal
Protecting Group (Cbz) Stable to basic and mild acidic conditions.[1][2] Requires high-temperature incineration for mineralization.[1][2]
Stereochemistry (D-) Biologically inert to many common proteases; persists in the environment if not incinerated.[2]
Substituents (2,4-Dimethyl) Increases lipophilicity.[1][2] Residues adhere strongly to glass/plastic; simple water rinsing is ineffective.[2]

Hazard Identification & Segregation Strategy

While Cbz-protected amino acids are generally classified as non-hazardous under GHS criteria (often lacking P- or U-listing under RCRA), they must be managed as Regulated Chemical Waste due to their combustibility and potential to generate nitrogen oxides (NOx) upon thermal decomposition.[1][2]

Segregation Matrix

Strict segregation is required to prevent inadvertent deprotection or dangerous side reactions in the waste container.

Waste StreamCompatibilityTechnical Rationale
Stream A: Oxidizers INCOMPATIBLE Cbz groups are organic carbamates.[1][2] Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) poses a fire/explosion risk.[2]
Stream B: Strong Acids CAUTION Strong acids (e.g., HBr, concentrated HCl) can cleave the Cbz group, releasing benzyl cations or benzyl bromide (a potent lachrymator).
Stream C: Organic Solvents COMPATIBLE Soluble in DCM, DMF, and Methanol. This is the primary disposal route for solutions.[2]

Operational Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Material)

Applicability: Pure powder, contaminated weighing boats, filter cakes.[1]

  • Containerization: Collect solids in a wide-mouth, high-density polyethylene (HDPE) jar.

  • Labeling: Label as "Non-Hazardous Organic Solid."

    • Critical: Explicitly list "Contains Carbamates" on the tag to alert waste handlers of nitrogen content.[2]

  • Handoff: Seal tightly. Do not double-bag unless the primary container is compromised.[1][2] Transfer to the facility's High-BTU Incineration stream.[1][2]

Protocol B: Liquid Waste (Mother Liquors & Rinsates)

Applicability: Reaction mixtures containing DCM, DMF, or Ethyl Acetate.[1]

  • Characterization: Determine the primary solvent.[2]

    • Halogenated: (e.g., Dichloromethane/DCM).[2]

    • Non-Halogenated: (e.g., Ethyl Acetate, Methanol, DMF).[1]

  • Neutralization: If the solution contains coupling reagents (e.g., EDC, HATU), quench with a dilute aqueous bicarbonate solution before adding to the organic waste drum to prevent polymerization or heat generation.

  • Disposal: Pour into the respective solvent waste carboy.

    • Note: Cbz-2,4-Dimethyl-D-Phenylalanine is highly soluble in organic solvents.[1][2] Ensure no precipitation occurs in the waste container, which could clog drum pumps.

Protocol C: Empty Container Management (RCRA Compliance)

Applicability: Original glass or plastic supplier bottles.[2]

Under US EPA 40 CFR § 261.7, a container is "RCRA Empty" if:

  • All wastes have been removed by normal means (pouring/scraping).[2]

  • No more than 2.5 cm (1 inch) of residue remains.[2]

The "Triple Rinse" Procedure (Modified for Lipophilic Compounds): Because the 2,4-dimethyl group makes this compound hydrophobic, water rinsing is insufficient.

  • Rinse 1: Add a small volume of Acetone or Ethanol (approx. 10% of container volume).[2] Cap and shake vigorously to dissolve the lipophilic residue.[2] Decant into Organic Solvent Waste.

  • Rinse 2: Repeat with Acetone/Ethanol. Decant into waste.

  • Rinse 3: Final rinse with water.[2][3] Decant into sink (if local regulations permit trace organic rinse) or aqueous waste.[2]

  • Defacement: Cross out the label. Mark as "Empty." Discard in standard glass/plastic recycling or trash depending on facility rules.

Visual Decision Workflow

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring no cross-contamination.

DisposalWorkflow Start Waste Generation: Cbz-2,4-Dimethyl-D-Phenylalanine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Pure/Contaminated Solid Liquid Liquid Waste (Solution, Mother Liquor) StateCheck->Liquid Dissolved Empty Empty Container StateCheck->Empty Residue Only SolidBin Solid Organic Waste Bin (Incineration) Solid->SolidBin Double Bag SolventCheck Identify Primary Solvent Liquid->SolventCheck Rinse Triple Rinse Protocol: 1. Acetone (Waste) 2. Acetone (Waste) 3. Water Empty->Rinse Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (DMF, MeOH, EtOAc) SolventCheck->NonHalo No Halogens Rinse->NonHalo Rinsate Trash Deface Label & Recycle/Trash Rinse->Trash Compliant

Figure 1: Decision matrix for the segregation and disposal of Cbz-protected amino acid waste. Colors indicate decision points (Blue), Hazard Categories (Red/Yellow), and Safe Exit points (Green).[1]

Emergency Contingencies

Spill Response (Solid Powder):

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2] If powder is fine/dusty, use an N95 respirator to prevent inhalation of the carbamate.

  • Containment: Do not dry sweep if dust generation is likely.[2] Cover with a damp paper towel.[2]

  • Cleanup: Scoop material into a waste jar. Wipe the surface with Ethanol (to solubilize the lipophilic residue) followed by soap and water.

Accidental Exposure:

  • Skin: Wash with soap and water.[2] The lipophilic nature means water alone will not remove it effectively; soap is essential.[2]

  • Eyes: Flush for 15 minutes.[2][3] The Cbz group is a potential irritant.[2]

References

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) § 261.7 - Residues of hazardous waste in empty containers.[1][2] Retrieved from [Link][1][2][4][5][6][7][8]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] Chapter 8: Management of Waste. Retrieved from [Link]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories - Guide to Risk Assessment. Retrieved from [Link]

Sources

Personal protective equipment for handling Cbz-2,4-Dimethy-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

As researchers, we often treat amino acid derivatives as benign building blocks. This is a procedural error. Cbz-2,4-Dimethyl-D-Phenylalanine is a specialized, chirally pure intermediate. While it does not possess the acute lethality of organophosphates, it carries the distinct risks of particulate sensitization and cumulative irritation .

This guide is not a generic safety sheet; it is an operational doctrine designed to protect your assay's integrity and your long-term health. We treat this substance as an Irritant (H315/H319/H335) with the potential for respiratory sensitization due to its dry, powder form.

Part 1: Risk Assessment & Causality

To select the right PPE, you must understand the mechanism of the hazard.

  • The Dust Vector (Inhalation): As a solid powder, the primary risk is airborne particulate generation during weighing. Inhalation of amino acid derivatives can lead to immune sensitization (occupational asthma) over time.

  • The Solvent Vector (Dermal Absorption): You will rarely handle this compound dry for long. It is almost exclusively dissolved in organic solvents (DMF, DCM, or Methanol) for peptide coupling.

    • Critical Insight: The danger is not just the powder; it is the solvent carrying the compound through your skin. Standard latex gloves degrade rapidly in DCM (Dichloromethane), rendering them useless.

Part 2: The PPE Protocol (Self-Validating Systems)

A "self-validating" system means the PPE itself provides visual or tactile feedback when it fails or is applied correctly.

Respiratory Protection (The First Line)
  • Primary Control: All weighing and open-vessel manipulation must occur inside a certified Chemical Fume Hood .

  • Secondary PPE: If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 particulate respirator .

    • Validation: Check the seal.[1][2][3] If you can smell ambient lab odors (like ethanol) while wearing the mask, the seal is compromised.

Dermal Protection (Glove Logic)
  • Material: Nitrile (Minimum thickness: 0.11 mm) is the standard.

  • The "Double-Glove" Rule: When dissolving Cbz-2,4-Dimethyl-D-Phenylalanine in DCM or DMF :

    • Inner Layer: Standard Nitrile.

    • Outer Layer: Thicker Nitrile or Laminate (Silver Shield) if prolonged immersion is expected.

    • Causality: DCM permeates standard nitrile in <5 minutes. The inner glove acts as a "time buffer" to allow you to change gloves immediately upon a splash.

Ocular Protection
  • Standard: ANSI Z87.1 Safety Glasses with side shields.

  • High Risk: Chemical Splash Goggles are required if the compound is in solution and heated (e.g., during recrystallization or warm coupling steps), as vapors can bypass side shields.

Part 3: Operational Workflow & Visualization

PPE Decision Matrix

PPE_Decision_Tree Start Task Identification Weighing Weighing / Solid Handling Start->Weighing Dissolving Solubilization / Reaction Start->Dissolving Hood_Check Inside Fume Hood? Weighing->Hood_Check Solvent_Check Solvent Used? Dissolving->Solvent_Check PPE_Basic PPE: Nitrile Gloves + Safety Glasses + Lab Coat Hood_Check->PPE_Basic Yes PPE_Resp ADD: N95 Respirator Hood_Check->PPE_Resp No (High Risk) DCM_DMF DCM / DMF / THF Solvent_Check->DCM_DMF Alcohol Methanol / Ethanol Solvent_Check->Alcohol Double_Glove PROTOCOL: Double Gloving (Change outer glove on splash) DCM_DMF->Double_Glove Single_Glove PROTOCOL: Single Nitrile Glove Alcohol->Single_Glove

Figure 1: Decision matrix for selecting PPE based on the specific operational state of the chemical (Solid vs. Solvated).

Summary of Specifications
ComponentSpecificationValidation Check
Glove Material Nitrile (0.11mm min)Inspect for pinholes by trapping air and squeezing before donning.
Respirator N95 or P100Perform a positive pressure seal check (exhale sharply; mask should bulge slightly).
Eye Protection ANSI Z87.1+Ensure side shields are permanently attached and not loose.
Body Cotton Lab CoatEnsure cuffs are tucked under glove gauntlets to prevent wrist exposure.

Part 4: Step-by-Step Handling Protocols

Weighing & Transfer
  • Static Control: Cbz-protected amino acids are often fluffy, electrostatic powders. Use an anti-static gun or wipe on the spatula before entering the vial.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a "powder funnel" to minimize the distance between the source container and the receiving flask.

  • Clean Up: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture invisible dust. Do not use compressed air, which aerosolizes the dust.

Solubilization (The Critical Moment)
  • Add Solvent Slowly: Add the solvent (e.g., DMF) down the side of the flask to avoid "puffing" the powder into the air.

  • Venting: If using a septum-capped vial, insert a bleed needle before adding solvent to prevent pressure buildup and potential spray-back.

Waste Disposal
  • Classification: Even if dissolved in water (unlikely), this compound contains aromatic rings and nitrogen. It must be classified as Hazardous Organic Waste .

  • Segregation: Do not mix with oxidizers (e.g., Nitric Acid) as the Cbz group is organic and combustible.

  • Labeling: Clearly mark the waste tag with "Cbz-2,4-Dimethyl-D-Phenylalanine" and the solvent used.

Part 5: Emergency Response

  • Eye Contact: Flush immediately for 15 minutes.[4][5] Do not rub. The solid particles can scratch the cornea.

  • Skin Contact: Wash with soap and water.[6] Do not use ethanol to wash skin, as it may increase the absorption of the compound into the dermis.

  • Spill (Solid): Cover with wet paper towels to prevent dusting, then scoop into a bag.

  • Spill (Solution): Absorb with vermiculite or spill pads. Dispose of as organic chemical waste.

References

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]

  • American Chemical Society (ACS). (2023). Guidelines for Chemical Laboratory Safety in Academic Institutions. ACS Committee on Chemical Safety.[7] [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.